5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.249 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group and a cyclohexa-3,5-diene moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine involves several steps. One common method involves the alkylation of mesomeric anions generated from 1-methoxycyclohexa-1,4-diene with potassium amide in liquid ammonia The resulting dienes are then hydrolyzed to yield the desired compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine involves its interaction with molecular targets and pathways. The compound can undergo 1,2- and 1,4-additions to dienes, leading to the formation of various products depending on the reaction conditions . These interactions are influenced by the compound’s structure and the presence of specific functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-3,5-Cyclohexadiene-1,2-diol: This compound is structurally similar and is used in the production of polymers.
5-Methylcyclohexa-1,3-diene: Another related compound with similar chemical properties.
Eigenschaften
Molekularformel |
C10H16N2O |
---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N-methylcyclohexa-3,5-diene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-12-10-6-8(4-5-9(10)11)13-7-2-3-7/h4-7,9-10,12H,2-3,11H2,1H3 |
InChI-Schlüssel |
CSGXTAKXRPGPRC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1C=C(C=CC1N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.